(4-Hydroxy-2-methoxyphenyl)boronic acid
Overview
Description
(4-Hydroxy-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (4-Hydroxy-2-methoxyphenyl)boronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The use of this compound in this reaction contributes to the overall stability and environmental benignity of the process .
Result of Action
The result of this compound’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling process . This reaction is known for its mild and functional group tolerant conditions, which contribute to the overall success of the reaction . The stability of this compound under these conditions further enhances its efficacy .
Biochemical Analysis
Biochemical Properties
(4-Hydroxy-2-methoxyphenyl)boronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound interacts with palladium, a transition metal, during the reaction .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it transfers its boron atom to palladium . This reaction is crucial for the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid typically involves the reaction of 4-hydroxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 4-hydroxy-2-methoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalysts: Palladium-based catalysts for coupling reactions
Purification: Crystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-2-methoxyphenyl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.
Oxidation: Can be oxidized to form phenolic compounds.
Substitution: Reacts with electrophiles to substitute the boronic acid group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., water or ethanol), and aryl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-Hydroxy-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activities.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
Comparison: (4-Hydroxy-2-methoxyphenyl)boronic acid is unique due to the presence of both a hydroxyl and a methoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain coupling reactions compared to its analogs. For example, the methoxy group can enhance the reactivity of the boronic acid in Suzuki-Miyaura coupling by stabilizing the transition state.
Properties
IUPAC Name |
(4-hydroxy-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHXROTYXHSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627447 | |
Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550373-98-3 | |
Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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